Telatinib Mesylate

Description

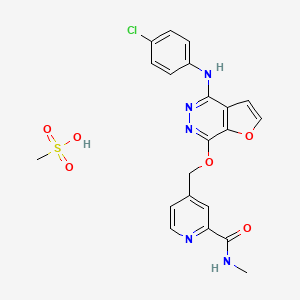

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5O3.CH4O3S/c1-22-19(27)16-10-12(6-8-23-16)11-29-20-17-15(7-9-28-17)18(25-26-20)24-14-4-2-13(21)3-5-14;1-5(2,3)4/h2-10H,11H2,1H3,(H,22,27)(H,24,25);1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMLACPWPXITHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332013-24-8, 332013-26-0 | |

| Record name | Telatinib mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332013248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telatinib mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332013260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TELATINIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/571LVA9UMS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Telatinib Mesylate: A Technical Guide to its Anti-Angiogenic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telatinib Mesylate (BAY 57-9352) is a potent, orally available, small-molecule tyrosine kinase inhibitor (TKI) with a well-defined anti-angiogenic profile. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its role in disrupting key signaling pathways essential for angiogenesis. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental methodologies are provided. Furthermore, critical signaling cascades and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of Telatinib's molecular interactions and therapeutic potential.

Core Mechanism of Action: Multi-Target Kinase Inhibition

This compound exerts its anti-angiogenic effects by competitively inhibiting the ATP-binding sites of multiple receptor tyrosine kinases (RTKs) crucial for vascular development and tumor-associated neovascularization.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR-2, VEGFR-3), Platelet-Derived Growth Factor Receptor Beta (PDGFR-β), and c-Kit.[3][4][5] This multi-targeted approach allows Telatinib to disrupt angiogenesis through several critical pathways.

Inhibition of VEGFR Signaling

The VEGF/VEGFR signaling axis is a principal driver of angiogenesis.[6] Telatinib potently inhibits VEGFR-2 and VEGFR-3, the primary receptors for VEGF-A and VEGF-C/D, respectively.[3]

-

VEGFR-2 Inhibition: By blocking VEGFR-2, Telatinib directly impedes the proliferation, migration, and survival of endothelial cells, which are the fundamental processes for the formation of new blood vessels.[4][7] Upon ligand binding, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[7][8] Telatinib prevents this initial phosphorylation step.[4] Key downstream pathways inhibited include:

-

PLCγ-PKC-MAPK/ERK Pathway: This pathway is crucial for endothelial cell proliferation.[8] Telatinib's inhibition of VEGFR-2 prevents the activation of Phospholipase C gamma (PLCγ), thereby blocking the subsequent activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) cascade.[9]

-

PI3K/Akt Pathway: This pathway is a major regulator of endothelial cell survival and vascular permeability.[8][10] Telatinib's blockade of VEGFR-2 phosphorylation prevents the recruitment and activation of Phosphatidylinositol 3-kinase (PI3K), leading to the downregulation of Akt activity.[11][12]

-

-

VEGFR-3 Inhibition: VEGFR-3 is predominantly involved in lymphangiogenesis, the formation of lymphatic vessels.[4] By inhibiting VEGFR-3, Telatinib may also play a role in preventing lymphatic metastasis of tumors.[4]

Inhibition of PDGFR-β Signaling

The PDGF/PDGFR-β signaling pathway is essential for the recruitment and stabilization of pericytes, which are mural cells that envelop and support endothelial cells in the vessel wall.[6][13][14]

-

Disruption of Pericyte Recruitment: Endothelial cells secrete PDGF-B, which acts as a chemoattractant for pericytes expressing PDGFR-β.[4][13] Telatinib's inhibition of PDGFR-β on pericytes disrupts their ability to migrate towards and associate with newly forming blood vessels. This leads to vessel destabilization, increased permeability, and ultimately, vessel regression.

Inhibition of c-Kit Signaling

The Stem Cell Factor (SCF)/c-Kit signaling pathway has also been implicated in angiogenesis.[2][3]

-

Modulation of Endothelial and Hematopoietic Progenitor Cells: c-Kit is expressed on various cell types, including hematopoietic progenitor cells and a subset of endothelial cells.[2] Its activation by SCF can promote cell survival, proliferation, and migration.[3][15] Inhibition of c-Kit by Telatinib may contribute to its overall anti-angiogenic effect by impacting these cell populations.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and biological effects of this compound.

Table 1: In Vitro Inhibitory Activity of Telatinib

| Target/Assay | IC50 Value | Source(s) |

| VEGFR-2 (Kinase Assay) | 6 nM | [3][16] |

| VEGFR-3 (Kinase Assay) | 4 nM | [3][16] |

| PDGFRα (Kinase Assay) | 15 nM | [3][16] |

| c-Kit (Kinase Assay) | 1 nM | [3][16] |

| VEGFR-2 Autophosphorylation (Whole-cell) | 19 nM | [4] |

| VEGF-dependent HUVEC Proliferation | 26 nM | [4] |

| PDGF-stimulated HASMC Growth | 249 nM | [4] |

Table 2: Clinical Pharmacodynamic Effects of Telatinib (Phase I Study)

| Parameter | Observation | Dose Level | Source(s) |

| Plasma Soluble VEGFR-2 | Dose-dependent decrease | Plateau at 900 mg twice daily | [17] |

| Plasma VEGF | Dose-dependent increase | Plateau at 900 mg twice daily | [17] |

| Tumor Blood Flow (Ktrans) | Decrease observed | Not specified | [17] |

| Capillary Density | Statistically significant decrease | Not specified | |

| Blood Pressure | Significant increase in systolic and diastolic | Not specified |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways inhibited by this compound.

Caption: Telatinib inhibits VEGFR-2 signaling, blocking downstream pathways like PLCγ/MAPK and PI3K/Akt.

Caption: Telatinib blocks PDGFR-β on pericytes, inhibiting their recruitment and destabilizing blood vessels.

Experimental Protocols

This section details the general methodologies for key experiments used to characterize the anti-angiogenic activity of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Telatinib against purified receptor tyrosine kinases.

Methodology:

-

Reagents: Purified recombinant kinase domains of VEGFR-2, VEGFR-3, PDGFR-β, and c-Kit; appropriate peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1); [γ-³²P]ATP or [γ-³³P]ATP; kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT); this compound serially diluted in DMSO; stop solution (e.g., 3% phosphoric acid).

-

Procedure: a. The kinase reaction is initiated by mixing the purified kinase, the substrate, and varying concentrations of Telatinib in the kinase reaction buffer in a 96-well plate. b. The reaction is started by the addition of [γ-³²P]ATP. c. The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-60 minutes). d. The reaction is terminated by the addition of the stop solution. e. The phosphorylated substrate is separated from the free [γ-³²P]ATP using a phosphocellulose filter membrane. f. The radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated for each Telatinib concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Cellular Proliferation Assay (HUVEC)

Objective: To assess the effect of Telatinib on VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs).

Methodology:

-

Cell Culture: HUVECs are cultured in endothelial cell growth medium (EGM) and seeded into 96-well plates at a specified density.

-

Serum Starvation: Cells are serum-starved for a period (e.g., 24 hours) to synchronize them in a quiescent state.

-

Treatment: Cells are pre-treated with various concentrations of Telatinib for a short duration (e.g., 1-2 hours).

-

Stimulation: Recombinant human VEGF-A is added to the wells to stimulate proliferation. Control wells receive no VEGF.

-

Incubation: The plates are incubated for a period that allows for cell division (e.g., 48-72 hours).

-

Quantification of Proliferation: Cell proliferation is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.

-

Data Analysis: The absorbance or fluorescence values are normalized to the control wells. The IC50 value for the inhibition of proliferation is calculated from the dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of Telatinib in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.

-

Tumor Implantation: Human tumor cells (e.g., from colon, breast, or lung cancer cell lines) are injected subcutaneously or orthotopically into the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Treatment Administration: this compound, formulated in an appropriate vehicle, is administered orally to the treatment group at specified doses and schedules (e.g., once or twice daily). The control group receives the vehicle only.

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health are also monitored.

-

Endpoint and Analysis: At the end of the study (due to tumor size limits or a predefined time point), tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for markers of proliferation like Ki-67 and microvessel density like CD31).

-

Data Analysis: Tumor growth inhibition (TGI) is calculated. Statistical analysis is performed to compare tumor volumes and weights between the treated and control groups.

Caption: A typical workflow for evaluating Telatinib's in vivo efficacy using a tumor xenograft model.

Conclusion

This compound is a potent inhibitor of key receptor tyrosine kinases involved in angiogenesis and lymphangiogenesis. Its ability to simultaneously block VEGFR-2/3, PDGFR-β, and c-Kit signaling pathways provides a multi-pronged attack on tumor neovascularization. By inhibiting endothelial cell proliferation and migration, and disrupting pericyte recruitment and vessel stabilization, Telatinib effectively suppresses the formation of new blood vessels required for tumor growth and metastasis. The preclinical and clinical data robustly support its mechanism of action as a powerful anti-angiogenic agent. This technical guide provides a foundational understanding for further research and development of Telatinib and similar multi-targeted kinase inhibitors in oncology.

References

- 1. Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development | PLOS Biology [journals.plos.org]

- 2. Loss of c-Kit in Endothelial Cells Protects against Hindlimb Ischemia [mdpi.com]

- 3. SCF/c-Kit-activated signaling and angiogenesis require Gαi1 and Gαi3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting PDGF‐mediated recruitment of pericytes blocks vascular mimicry and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. JCI - Endothelial and nonendothelial sources of PDGF-B regulate pericyte recruitment and influence vascular pattern formation in tumors [jci.org]

- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The inhibitory effect of tyrosine kinase inhibitors on angiogenesis in zebrafish and interrelationship with the activation of the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ahajournals.org [ahajournals.org]

- 15. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis | Semantic Scholar [semanticscholar.org]

- 17. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Telatinib Mesylate: A Technical Guide to its Primary Kinase Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telatinib, also known as BAY 57-9352, is a potent, orally available small-molecule inhibitor targeting several receptor tyrosine kinases implicated in tumor angiogenesis and proliferation.[1][2][3][4] This technical guide provides an in-depth overview of the primary kinase targets of Telatinib Mesylate, presenting key quantitative data, detailed experimental methodologies for the assays used to determine its inhibitory activity, and visualizations of the relevant signaling pathways.

Primary Kinase Targets of this compound

This compound exhibits potent inhibitory activity against a specific subset of receptor tyrosine kinases, primarily the Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and c-Kit.[5][6][7] Its high affinity for these targets underlies its mechanism of action in preventing tumor growth and angiogenesis. The compound displays significantly lower affinity for other kinase families, such as the Raf, Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR) families, highlighting its targeted inhibitory profile.[4][5]

Quantitative Inhibitory Activity

The inhibitory potency of Telatinib against its primary kinase targets is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase activity. The IC50 values for Telatinib's primary targets are summarized in the table below.

| Kinase Target | IC50 (nM) |

| c-Kit | 1 |

| VEGFR3 | 4 |

| VEGFR2 | 6 |

| PDGFRα | 15 |

Data compiled from multiple sources.[5][7]

Signaling Pathways Targeted by Telatinib

Telatinib's therapeutic potential stems from its ability to disrupt key signaling pathways that drive tumor progression. By inhibiting VEGFR2/3, PDGFRα, and c-Kit, Telatinib effectively blocks the downstream signaling cascades that promote cell proliferation, migration, and the formation of new blood vessels (angiogenesis).

Caption: Telatinib inhibits VEGFR2/3, PDGFRα, and c-Kit, blocking downstream signaling.

Experimental Methodologies

The characterization of Telatinib's inhibitory profile involves a series of biochemical and cell-based assays. The following sections detail the methodologies for the key experiments used to determine the IC50 values and cellular effects of Telatinib.

Biochemical Kinase Inhibition Assays

These assays directly measure the ability of Telatinib to inhibit the enzymatic activity of its target kinases in a cell-free system.

Objective: To determine the IC50 values of Telatinib against recombinant VEGFR2, VEGFR3, PDGFRα, and c-Kit kinases.

General Protocol:

-

Kinase and Substrate Preparation: Recombinant human kinases (e.g., expressed in Sf9 insect cells or E. coli) are purified. A suitable substrate, either a generic peptide substrate or a specific protein substrate for each kinase, is prepared in an appropriate buffer.

-

Reaction Mixture: The kinase, substrate, and varying concentrations of Telatinib (or vehicle control) are combined in a kinase reaction buffer. The buffer composition is optimized for each kinase but typically contains a buffering agent (e.g., Tris-HCl), MgCl2, ATP, and a reducing agent (e.g., DTT).

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The concentration of ATP is often kept at or near the Michaelis-Menten constant (Km) for each kinase to ensure accurate IC50 determination.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C or 37°C).

-

Detection of Kinase Activity: The extent of substrate phosphorylation is measured. Common detection methods include:

-

Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence-Based Assays: Employing technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or fluorescence polarization to detect the phosphorylated product.

-

Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction.

-

-

Data Analysis: The percentage of kinase inhibition at each Telatinib concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for a typical biochemical kinase inhibition assay.

Whole-Cell VEGFR2 Autophosphorylation Assay

This assay measures the ability of Telatinib to inhibit the phosphorylation of VEGFR2 within a cellular context, providing a more physiologically relevant assessment of its activity.[3]

Objective: To determine the cellular potency of Telatinib in inhibiting VEGF-induced VEGFR2 autophosphorylation.

Protocol:

-

Cell Culture: A cell line engineered to overexpress human VEGFR2 (e.g., CHO or HEK293 cells) is cultured to sub-confluency.

-

Serum Starvation: Prior to the experiment, cells are serum-starved for a defined period (e.g., 16-24 hours) to reduce basal receptor activation.

-

Telatinib Treatment: Cells are pre-incubated with various concentrations of Telatinib or vehicle control for a specified time (e.g., 1-2 hours).

-

VEGF Stimulation: Cells are stimulated with a fixed concentration of recombinant human VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) to induce VEGFR2 autophosphorylation.

-

Cell Lysis: The stimulation is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS) and then lysing them in a buffer containing detergents and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Detection of Phospho-VEGFR2: The level of phosphorylated VEGFR2 is quantified using methods such as:

-

ELISA: A sandwich ELISA format where a capture antibody recognizes total VEGFR2, and a detection antibody specifically binds to the phosphorylated form of the receptor.[8]

-

Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phospho-VEGFR2 and total VEGFR2 (as a loading control).

-

-

Data Analysis: The amount of phospho-VEGFR2 is normalized to the total VEGFR2. The percentage of inhibition at each Telatinib concentration is calculated relative to the VEGF-stimulated control, and the IC50 value is determined.

VEGF-Dependent HUVEC Proliferation Assay

This assay assesses the functional consequence of VEGFR inhibition by measuring the effect of Telatinib on the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.

Objective: To evaluate the anti-proliferative activity of Telatinib in a VEGF-driven cellular model.

Protocol:

-

Cell Seeding: HUVECs are seeded in 96-well plates at a density of approximately 5,000 cells per well in their standard growth medium.[9]

-

Serum Starvation: After cell attachment, the growth medium is replaced with a low-serum or serum-free medium for 24 hours to synchronize the cells and reduce basal proliferation.

-

Treatment: The cells are then treated with various concentrations of Telatinib in the presence of a pro-proliferative concentration of VEGF (e.g., 50 ng/mL).[10] Control wells include cells with no treatment, VEGF alone, and Telatinib alone.

-

Incubation: The plates are incubated for 48-72 hours to allow for cell proliferation.

-

Measurement of Proliferation: Cell proliferation is quantified using one of the following methods:

-

MTT Assay: The MTT reagent is added to the wells, which is converted by metabolically active cells into a colored formazan product. The absorbance is measured to determine the relative number of viable cells.[9][10]

-

BrdU Incorporation Assay: BrdU, a synthetic nucleoside analog of thymidine, is added to the culture medium. During DNA synthesis in proliferating cells, BrdU is incorporated into the new DNA. The amount of incorporated BrdU is then detected using an anti-BrdU antibody in an ELISA format.[10]

-

-

Data Analysis: The proliferation in the presence of Telatinib is expressed as a percentage of the proliferation in the VEGF-stimulated control. The IC50 value for the inhibition of proliferation is then calculated.

PDGF-Stimulated Aortic Smooth Muscle Cell Proliferation Assay

This assay evaluates the effect of Telatinib on the proliferation of human aortic smooth muscle cells (HASMCs) stimulated by PDGF, a process relevant to both normal tissue repair and pathological conditions like atherosclerosis.

Objective: To determine the inhibitory effect of Telatinib on PDGF-driven smooth muscle cell proliferation.

Protocol:

-

Cell Seeding: Human aortic smooth muscle cells are seeded in multi-well plates (e.g., 96-well or 12-well) and grown to sub-confluency.[11]

-

Quiescence: To synchronize the cells in a non-proliferative state, they are incubated in a serum-free or low-serum medium for 48 hours.[11]

-

Treatment: The quiescent cells are then treated with various concentrations of Telatinib in the presence of a mitogenic concentration of PDGF (e.g., 100 ng/mL).[11]

-

Incubation: The cells are incubated for 24-48 hours to allow for cell cycle entry and proliferation.

-

Measurement of Proliferation: Proliferation is assessed by:

-

Direct Cell Counting: Cells are detached from the plate and counted using a hemocytometer or an automated cell counter.

-

DNA Synthesis Measurement: The incorporation of [³H]-thymidine or BrdU into newly synthesized DNA is quantified.[12]

-

Tetrazolium-based Assays (e.g., MTT, XTT): Similar to the HUVEC proliferation assay, these colorimetric assays measure the metabolic activity of the cells, which correlates with cell number.[11]

-

-

Data Analysis: The level of proliferation with Telatinib treatment is compared to the PDGF-stimulated control to calculate the percentage of inhibition and determine the IC50 value.

Conclusion

This compound is a targeted kinase inhibitor with high potency against VEGFR2, VEGFR3, PDGFRα, and c-Kit. Its mechanism of action, centered on the inhibition of these key drivers of angiogenesis and cell proliferation, has been thoroughly characterized through a series of well-defined biochemical and cellular assays. The detailed methodologies provided in this guide offer a comprehensive understanding of the preclinical evaluation of Telatinib and serve as a valuable resource for researchers in the field of oncology and drug development.

References

- 1. Pharmacogenetics of telatinib, a VEGFR-2 and VEGFR-3 tyrosine kinase inhibitor, used in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phase I Dose Escalation Study of Telatinib, a Tyrosine Kinase Inhibitor of Vascular Endothelial Growth Factor Receptor 2 and 3, Platelet-Derived Growth Factor Receptor β, and c-Kit, in Patients With Advanced or Metastatic Solid Tumors [nlp.case.edu]

- 4. aacrjournals.org [aacrjournals.org]

- 5. frontiersin.org [frontiersin.org]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. content-assets.jci.org [content-assets.jci.org]

- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Telatinib Mesylate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Telatinib Mesylate, a potent multi-targeted tyrosine kinase inhibitor.

Chemical Structure and Properties

This compound is the methanesulfonate salt of Telatinib. The chemical structure and key identifiers are presented below.

Chemical Structure of Telatinib

Table 1: Chemical Identifiers of Telatinib and this compound

| Identifier | Telatinib | This compound |

| IUPAC Name | 4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide[1] | 4-[({4-[(4-chlorophenyl)amino]furo[2,3-d]pyridazin-7-yl}oxy)methyl]-N-methylpyridine-2-carboxamide; methanesulfonic acid[2] |

| SMILES | CNC(=O)c1cc(COc2nnc(Nc3ccc(Cl)cc3)c4ccoc24)ccn1[3] | CNC(=O)C1C=C(COC2=NN=C(NC3C=CC(Cl)=CC=3)C3C=COC2=3)C=CN=1.CS(O)(=O)=O[2] |

| Molecular Formula | C₂₀H₁₆ClN₅O₃[1][4][5] | C₂₁H₂₀ClN₅O₆S[2] |

| Molecular Weight | 409.8 g/mol [1] | 505.93 g/mol [2] |

| CAS Number | 332012-40-5[1] | 332013-26-0[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Solid Powder[2] | - |

| Purity | ≥98%[2] | - |

| Storage | Dry, dark, and at -20°C for 1 year[2] | - |

Mechanism of Action and Signaling Pathway

Telatinib is a potent, orally active inhibitor of several receptor tyrosine kinases (RTKs) crucial for angiogenesis and tumor cell proliferation.[6][7] It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR) 2 and 3, Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and c-Kit.[6]

Table 3: Inhibitory Activity of Telatinib

| Target | IC₅₀ (nM) |

| c-Kit | 1[6] |

| VEGFR3 | 4[6] |

| VEGFR2 | 6[6] |

| PDGFRα | 15[6] |

By inhibiting these kinases, Telatinib blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels (angiogenesis) that tumors rely on for growth and metastasis.[6][7]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A detailed experimental protocol for determining the IC₅₀ values of Telatinib against target kinases would typically involve the following steps.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human kinases (e.g., VEGFR2, c-Kit) and a corresponding specific peptide substrate are used.

-

Compound Dilution: this compound is serially diluted in an appropriate buffer (e.g., DMSO) to achieve a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and Telatinib are pre-incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., using phosphocellulose paper). The amount of incorporated phosphate is quantified using a scintillation counter or by other detection methods if non-radioactive ATP is used (e.g., fluorescence-based assays).

-

Data Analysis: The percentage of kinase inhibition is calculated for each Telatinib concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (HUVEC)

To assess the anti-proliferative activity of Telatinib on endothelial cells, a Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assay is commonly employed.

Methodology:

-

Cell Culture: HUVECs are cultured in endothelial cell growth medium supplemented with growth factors.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

-

Treatment: The culture medium is replaced with a medium containing various concentrations of this compound. A positive control (e.g., VEGF) and a vehicle control (e.g., DMSO) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Proliferation Measurement: Cell proliferation is assessed using a colorimetric or fluorometric assay, such as the MTT or CyQUANT® assay, which measures cell viability or DNA content, respectively.

-

Data Analysis: The absorbance or fluorescence values are used to calculate the percentage of inhibition of cell proliferation, and the IC₅₀ value is determined.

Preclinical and Clinical Development

Telatinib has undergone preclinical and clinical evaluation for its anti-cancer efficacy and safety.

Preclinical Studies

In preclinical models, Telatinib demonstrated potent anti-tumor activity in various cancer types. It has been shown to inhibit tumor growth and angiogenesis in xenograft models.[6]

Clinical Trials

A Phase I clinical trial in patients with advanced or metastatic solid tumors established the safety, tolerability, and recommended Phase II dose of Telatinib.[2] The most common drug-related adverse events were nausea and hypertension.[2] The recommended dose for subsequent Phase II studies was determined to be 900 mg twice daily.[2] Telatinib has also been investigated in combination with chemotherapy regimens for the treatment of advanced solid tumors.[5][8] Furthermore, Telatinib has received orphan drug designation from the U.S. Food and Drug Administration (FDA) for the treatment of gastric cancer.[9]

Conclusion

This compound is a promising multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and anti-proliferative properties. Its well-defined mechanism of action, targeting key RTKs involved in tumor progression, and its manageable safety profile in early clinical trials, position it as a valuable candidate for further investigation in the treatment of various solid tumors, particularly gastric cancer. This technical guide provides a foundational understanding for researchers and drug development professionals working with this compound.

References

- 1. Facebook [cancer.gov]

- 2. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. telatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Telatinib | C20H16ClN5O3 | CID 9808844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Phase I evaluation of telatinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in combination with irinotecan and capecitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fiercebiotech.com [fiercebiotech.com]

Telatinib Mesylate preclinical trial data summary.

An In-depth Technical Guide to Telatinib Mesylate Preclinical Data

Introduction

Telatinib (BAY 57-9352) is an orally available, potent, small-molecule inhibitor targeting the tyrosine kinase domains of several receptors implicated in tumor angiogenesis and proliferation.[1][2][3] Its primary targets include Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR-2, VEGFR-3), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and c-Kit.[4][5][6][7][8] By inhibiting these key signaling pathways, Telatinib disrupts the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis.[4] This document provides a comprehensive summary of the preclinical data for this compound, focusing on its biochemical activity, cellular effects, and in vivo efficacy.

Data Presentation

Biochemical and Cellular Activity

The inhibitory activity of Telatinib was assessed through various in vitro assays, including kinase activity assays and cell-based proliferation and phosphorylation assays. The half-maximal inhibitory concentrations (IC50) from these studies are summarized below.

| Target / Assay | IC50 Value | Reference |

| Kinase Assays | ||

| c-Kit | 1 nM | [4][5][8] |

| VEGFR3 (Flt-4) | 4 nM | [4][5][8] |

| VEGFR2 (KDR) | 6 nM | [4][5][8] |

| PDGFRα | 15 nM | [4][5][8] |

| Cell-Based Assays | ||

| VEGFR2 Autophosphorylation | 19 nM | [2][4] |

| VEGF-dependent HUVEC Proliferation | 26 nM | [2][4] |

| PDGF-stimulated HAoSMC Growth | 249 nM | [2][4] |

HUVEC: Human Umbilical Vein Endothelial Cells; HAoSMC: Human Aortic Smooth Muscle Cells.

Telatinib demonstrates high selectivity, with little inhibitory activity observed against the Raf kinase pathway, the epidermal growth factor receptor (EGFR) family, the fibroblast growth factor receptor (FGFR) family, and the Tie-2 receptor.[1][4][5][8]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the anti-tumor activity of Telatinib.

| Animal Model | Tumor Type | Treatment | Key Findings | Reference |

| Nude Mouse Xenograft | ABCG2 Overexpressing Tumors | Telatinib (15 mg/kg) + Doxorubicin (1.8 mg/kg) | Significantly decreased tumor growth rate and size. | [5][8] |

| Multiple Human Tumor Xenografts | Various | Telatinib (as a single agent) | Potent anti-tumor activity observed. | [4] |

Experimental Protocols

VEGFR2 Kinase Assay (Biochemical)

This assay quantifies the ability of Telatinib to inhibit the enzymatic activity of the VEGFR2 kinase domain.

-

Preparation : A master mix is prepared containing 1x Kinase Buffer, ATP, and a suitable substrate such as PTK Substrate (Poly-Glu,Tyr 4:1).[9][10]

-

Inhibitor Addition : Serial dilutions of this compound are added to the wells of a 96-well plate. Control wells receive a diluent solution without the inhibitor.[9]

-

Reaction Initiation : The enzymatic reaction is initiated by adding purified, recombinant VEGFR2 kinase to the wells.[9]

-

Incubation : The plate is incubated for a specified time (e.g., 45 minutes) at 30°C to allow the phosphorylation reaction to proceed.[9]

-

Detection : An ADP-detecting reagent (e.g., ADP-Glo™) is added to terminate the kinase reaction and measure the amount of ADP produced, which is directly proportional to kinase activity.[9][11] Luminescence is read using a microplate reader.

-

Analysis : The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the Telatinib concentration.

Cell Proliferation Assay (Cell-Based)

This assay measures the effect of Telatinib on the growth of endothelial cells, a critical process in angiogenesis.

-

Cell Seeding : Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates and allowed to attach overnight.

-

Treatment : The cell culture medium is replaced with a low-serum medium containing various concentrations of this compound.

-

Stimulation : Cells are stimulated with a pro-angiogenic growth factor, such as VEGF, to induce proliferation.[2][4]

-

Incubation : The plates are incubated for a period of 48-72 hours to allow for cell growth.

-

Viability Measurement : Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT, WST-1, or CellTiter-Glo®), which measures metabolic activity.

-

Analysis : The IC50 value is determined by analyzing the dose-response curve of cell viability versus Telatinib concentration.

Tumor Xenograft Model (In Vivo)

This model evaluates the anti-tumor efficacy of Telatinib in a living organism.

-

Cell Implantation : Human tumor cells (e.g., ABCG2-overexpressing cells) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[5][8][12]

-

Tumor Growth : Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).[12]

-

Randomization : Mice are randomly assigned to different treatment groups, including a vehicle control group and one or more Telatinib-treated groups.

-

Drug Administration : Telatinib is administered orally, typically once or twice daily, at a specified dose (e.g., 15 mg/kg).[5][8] Treatment may be administered as a single agent or in combination with other chemotherapeutic agents.

-

Monitoring : Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Endpoint : The study is concluded when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors may be excised for further analysis, such as immunohistochemistry, to assess microvessel density or protein phosphorylation levels.

Mandatory Visualization

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Phase I Dose Escalation Study of Telatinib, a Tyrosine Kinase Inhibitor of Vascular Endothelial Growth Factor Receptor 2 and 3, Platelet-Derived Growth Factor Receptor β, and c-Kit, in Patients With Advanced or Metastatic Solid Tumors [nlp.case.edu]

- 3. Phase I dose escalation study of telatinib (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Facebook [cancer.gov]

- 7. Telatinib | C20H16ClN5O3 | CID 9808844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Telatinib Mesylate: A Technical Overview of its Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telatinib Mesylate (formerly BAY 57-9352) is an orally bioavailable small-molecule inhibitor of several receptor tyrosine kinases (RTKs).[1] Its primary mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor beta (PDGFRβ), and c-Kit.[1] By targeting these key drivers of angiogenesis and cellular proliferation, this compound has demonstrated potential as an antiangiogenic and antineoplastic agent. This technical guide provides a comprehensive overview of the tumor types in which this compound has shown activity, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound exerts its antitumor effects by potently and selectively inhibiting VEGFR-2, VEGFR-3, PDGFRβ, and c-Kit.[1][2] These RTKs are often overexpressed or mutated in various tumor types, playing a crucial role in tumor angiogenesis, growth, and metastasis.[1] The inhibition of VEGFR-2 and VEGFR-3 disrupts the VEGF signaling pathway, a critical regulator of angiogenesis, thereby impeding the formation of new blood vessels that supply tumors with essential nutrients and oxygen. The concurrent inhibition of PDGFRβ, expressed on pericytes, further destabilizes newly formed vessels. Inhibition of c-Kit can directly impact tumor cell proliferation and survival in cancers where this receptor is a key oncogenic driver.

Preclinical Activity

This compound has demonstrated potent, dose-dependent tumor growth inhibition in a variety of preclinical xenograft models.[1]

Data Presentation: Preclinical Efficacy

| Tumor Type | Cell Line | Model | Efficacy Metric | Result | Reference |

| Non-Small Cell Lung Cancer | H460 | Xenograft | Tumor Growth | Significant decrease in growth rate with Telatinib (15 mg/kg) alone and in combination with Doxorubicin. | [3] |

| Breast Carcinoma | MDA-MB-231 | Xenograft | Tumor Growth | Potent, dose-dependent reduction in tumor growth. | [1] |

| Colon Carcinoma | Colo-205 | Xenograft | Tumor Growth | Potent, dose-dependent reduction in tumor growth. | [1] |

| Colon Carcinoma | DLD-1 | Xenograft | Tumor Growth | Potent, dose-dependent reduction in tumor growth. | [1] |

| Pancreatic Carcinoma | Not Specified | Xenograft | Tumor Growth | Dose-dependent reduction in tumor growth. | |

| Prostate Carcinoma | Not Specified | Xenograft | Tumor Growth | Dose-dependent reduction in tumor growth. |

Note: Specific quantitative data on the percentage of tumor growth inhibition for MDA-MB-231, Colo-205, DLD-1, pancreatic, and prostate carcinoma models were not consistently available in the reviewed literature.

Experimental Protocols: Xenograft Studies

A general workflow for assessing the in vivo efficacy of this compound in xenograft models is outlined below. Specific parameters can be adapted based on the tumor cell line and research question.

Detailed Methodology for H460 Xenograft Study: [3]

-

Cell Line: Human non-small cell lung cancer cell line H460 and its doxorubicin-resistant variant H460/MX20.

-

Animals: Male athymic NCR nude mice.

-

Tumor Implantation: Subcutaneous injection of H460 or H460/MX20 cells.

-

Treatment Groups:

-

Vehicle control.

-

Doxorubicin (DOX) alone (1.8 mg/kg, intraperitoneally, every 3rd day for 6 doses).

-

This compound alone (15 mg/kg, orally, every 2nd and 3rd day).

-

Combination of DOX and this compound.

-

-

Endpoints: Tumor volume was measured over a period of 18 days.

Clinical Activity

This compound has been evaluated in Phase I and II clinical trials across a range of solid tumors, demonstrating notable activity in specific cancer types.

Data Presentation: Clinical Efficacy

Table 1: Phase II Study in Gastric or Gastroesophageal Junction (GEJ) Cancer (TEL0805) [4]

| Efficacy Parameter | Result |

| Objective Response Rate (ORR) | 67% |

| Complete Response (CR) | 2.6% |

| Partial Response (PR) | 64.1% |

| Stable Disease (SD) | 28.2% |

| Median Progression-Free Survival (PFS) | 140 days |

Table 2: Phase I Study in Advanced Solid Tumors [1][5]

| Tumor Type | Number of Patients | Efficacy Metric | Result |

| Colorectal Cancer | 39 | Tumor Shrinkage | 41% of patients experienced some tumor shrinkage. |

| Median PFS | 77 days. | ||

| PFS > 100 days | 33% of patients. | ||

| Renal Cell Carcinoma | 12 | Best Response | 2 patients achieved a partial response. |

| Hepatocellular Carcinoma | 9 | Not Specified | Included in the study, but specific efficacy data for Telatinib is not detailed in the provided results. |

| Pancreatic Cancer | 4 | Not Specified | Included in the study, but specific efficacy data for Telatinib is not detailed in the provided results. |

| Oesophageal Cancer | Not specified in Phase I | Not Applicable | A Phase II study was planned. |

Experimental Protocols: Clinical Trials

TEL0805 Phase II Study in Gastric or GEJ Cancer: [4]

-

Patient Population: Previously untreated patients with advanced gastric or gastroesophageal junction cancer.

-

Treatment Regimen:

-

This compound: 900 mg orally, twice daily, continuously.

-

Capecitabine: 1,000 mg/m² orally, twice daily on days 1-14.

-

Cisplatin: 80 mg/m² on day 1.

-

-

Cycle Length: 21 days.

-

Primary Endpoints: Objective Response Rate.

Phase I Study in Refractory Colorectal Cancer: [5]

-

Patient Population: Patients with refractory colorectal cancer.

-

Treatment Regimen: this compound monotherapy at doses ≥ 600 mg twice daily, administered either in a 14-days-on/7-days-off schedule or continuously.

-

Primary Endpoints: Safety and tolerability. Efficacy was a secondary endpoint.

Conclusion

This compound has demonstrated significant antitumor activity in a range of preclinical models and has shown promising clinical efficacy, particularly in gastric and gastroesophageal junction cancers when used in combination with standard chemotherapy. Its activity in renal cell carcinoma and the observed tumor shrinkage in heavily pretreated colorectal cancer patients further support its potential as a targeted anticancer agent. The primary mechanism of action, inhibition of VEGFR, PDGFRβ, and c-Kit, underscores its role as a potent anti-angiogenic agent. Further clinical investigation is warranted to fully elucidate its therapeutic potential in various solid tumors.

References

In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of Telatinib Mesylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Telatinib (BAY 57-9352) is an orally administered small-molecule inhibitor of vascular endothelial growth factor (VEGF) receptors 2 and 3, platelet-derived growth factor (PDGF) receptor-β, and c-Kit tyrosine kinases.[1][2] This document provides a comprehensive overview of the current understanding of the pharmacokinetics and oral bioavailability of Telatinib Mesylate, drawing from published Phase I clinical trial data. While Telatinib has demonstrated rapid absorption and a manageable safety profile, key data regarding its absolute oral bioavailability and a detailed mass balance accounting remain unpublished. This guide synthesizes available quantitative data, outlines experimental methodologies from clinical studies, and presents visualizations of its mechanism of action and pharmacokinetic workflow.

Mechanism of Action

Telatinib exerts its anti-angiogenic and anti-tumor effects by potently inhibiting key receptor tyrosine kinases involved in tumor vascularization and growth. Its primary targets are VEGFR-2, VEGFR-3, PDGFR-β, and c-Kit.[1] The inhibition of these signaling pathways disrupts downstream cellular processes critical for tumor progression.

Figure 1: Telatinib Mechanism of Action.

Pharmacokinetic Profile

Absorption

Following oral administration, Telatinib is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) generally observed within 3 hours across various dose levels in patients with advanced solid tumors.[1][3] Pharmacokinetic studies have shown that the increase in maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) is less than dose-proportional, particularly at higher doses, with exposure plateauing in the 900–1500 mg twice-daily (BID) range.[1]

Distribution

Specific details regarding the volume of distribution and plasma protein binding of Telatinib in humans are not extensively reported in the reviewed literature.

Metabolism

The primary route of metabolism for Telatinib involves various cytochrome P450 (CYP) isoforms. The N-methyl group of Telatinib has been identified as the main site of metabolic degradation.[4] The major metabolite identified in plasma is BAY 60-8246; however, its plasma concentrations are generally low, with Cmax and AUC values being less than 20% of the parent compound at the recommended Phase II dose.[4] A mass balance study in healthy subjects, although the data is not publicly available, indicated that this metabolite is of minor importance in humans.[4]

Excretion

Detailed information on the routes and extent of excretion of Telatinib and its metabolites in humans is not available in the public domain. The results of a human mass balance study have been referenced but not published.[4] The average terminal half-life of Telatinib has been reported to be approximately 5.5 hours.[1]

Oral Bioavailability

While Telatinib is described as "orally available," the absolute oral bioavailability in humans has not been reported in the reviewed literature.[1] Bioavailability assessments have indicated that the relative bioavailability of a 150 mg tablet formulation is lower than that of a 25 mg tablet formulation.[4] The lack of a publicly available intravenous pharmacokinetic study in humans precludes the calculation of absolute bioavailability.

Quantitative Pharmacokinetic Data

The following tables summarize the steady-state pharmacokinetic parameters of Telatinib and its metabolite BAY 60-8246 on day 14 of treatment in patients with advanced solid tumors.

Table 1: Geometric Mean (%CV) Steady-State Pharmacokinetic Parameters of Telatinib on Day 14

| Dose (BID) | Cmax (ng/mL) | AUC0-12 (ng·h/mL) | Tmax (h) |

| 75 mg | 133 (68) | 688 (70) | 2.0 |

| 150 mg | 215 (57) | 1210 (59) | 3.0 |

| 300 mg | 309 (63) | 1850 (61) | 3.0 |

| 600 mg | 618 (53) | 3820 (54) | 3.0 |

| 900 mg | 750 (50) | 4860 (51) | 3.0 |

| 1200 mg | 834 (48) | 5490 (49) | 3.0 |

| 1500 mg | 891 (45) | 5980 (46) | 3.0 |

| Data sourced from a Phase I dose-escalation study.[1] |

Table 2: Geometric Mean (%CV) Steady-State Pharmacokinetic Parameters of Metabolite BAY 60-8246 on Day 14

| Dose (BID) | Cmax (ng/mL) | AUC0-12 (ng·h/mL) |

| 75 mg | 15.6 (85) | 90.1 (85) |

| 150 mg | 27.8 (65) | 179 (65) |

| 300 mg | 43.1 (70) | 291 (68) |

| 600 mg | 87.5 (60) | 623 (59) |

| 900 mg | 114 (55) | 845 (54) |

| 1200 mg | 129 (52) | 998 (51) |

| 1500 mg | 142 (49) | 1120 (48) |

| Data sourced from a Phase I dose-escalation study.[1] |

Experimental Protocols

Phase I Clinical Study Design

The pharmacokinetic data presented were primarily derived from a multicenter, open-label, non-controlled, Phase I dose-escalation study in patients with advanced solid tumors.[1] The study evaluated both a 14-days-on/7-days-off schedule and a continuous daily dosing regimen. Doses were escalated from 20 mg once daily to 1500 mg twice daily.[1]

Figure 2: Pharmacokinetic Study Workflow.

Bioanalytical Method

Plasma concentrations of Telatinib and its metabolite BAY 60-8246 were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. The specific details of the assay, such as the lower limit of quantification, have been established but are not detailed in the clinical study publications.

Pharmacokinetic Data Analysis

Pharmacokinetic parameters including Cmax, Tmax, and AUC were calculated using non-compartmental methods.[1] The software WinNonlin (Version 4.1 or similar) was utilized for these calculations. The linear-logarithmic trapezoidal rule was applied for the calculation of AUC.[1]

Gaps in Knowledge and Future Directions

The currently available literature provides a solid foundation for understanding the clinical pharmacokinetics of orally administered this compound. However, several critical data points are absent from the public domain:

-

Absolute Oral Bioavailability: A definitive value for the absolute oral bioavailability of Telatinib is needed to fully characterize its absorption. This would typically be determined through a study involving both oral and intravenous administration.

-

Mass Balance and Excretion: The complete picture of Telatinib's fate in the body, including the primary routes of excretion and the proportion of the dose eliminated as unchanged drug versus metabolites, remains to be elucidated from the referenced human mass balance study.

-

Detailed Metabolic Pathways: While CYP-mediated metabolism is known, a detailed characterization of the specific CYP isoforms involved and their relative contributions would be valuable for predicting and managing potential drug-drug interactions.

Further research and publication of existing data in these areas are crucial for a comprehensive understanding of Telatinib's pharmacokinetic profile, which will, in turn, aid in optimizing its clinical development and therapeutic use.

References

- 1. Phase I Dose Escalation Study of Telatinib, a Tyrosine Kinase Inhibitor of Vascular Endothelial Growth Factor Receptor 2 and 3, Platelet-Derived Growth Factor Receptor β, and c-Kit, in Patients With Advanced or Metastatic Solid Tumors [nlp.case.edu]

- 2. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. Phase I dose escalation study of telatinib (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

The Potent and Selective Inhibition of VEGFR2 and PDGFRβ Signaling by Telatinib Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telatinib (BAY 57-9352), an orally available small-molecule tyrosine kinase inhibitor, has demonstrated significant potential in oncology by targeting key pathways involved in tumor angiogenesis and proliferation. This technical guide provides an in-depth analysis of the preclinical data supporting Telatinib Mesylate's mechanism of action, with a specific focus on its potent inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor beta (PDGFRβ) signaling. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, invasion, and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptors, particularly VEGFR2, are central regulators of this process.[1] Similarly, the Platelet-Derived Growth Factor (PDGF) signaling pathway, mediated by receptors such as PDGFRβ, plays a crucial role in the recruitment and function of pericytes, which are essential for the maturation and stability of newly formed blood vessels. Consequently, dual inhibition of both VEGFR and PDGFR signaling pathways presents a compelling therapeutic strategy to disrupt tumor vasculature.

This compound is a potent inhibitor of VEGFR2, VEGFR3, PDGFRβ, and c-Kit.[2] Its targeted action on these receptor tyrosine kinases (RTKs) leads to the inhibition of downstream signaling cascades, ultimately resulting in the suppression of angiogenesis and tumor cell proliferation.[1] This guide provides a detailed overview of the preclinical evidence demonstrating the efficacy of Telatinib in modulating these critical pathways.

Quantitative Analysis of Telatinib's Inhibitory Activity

Telatinib has been shown to be a potent inhibitor of VEGFR2 and also demonstrates significant activity against PDGFRβ. The following tables summarize the key quantitative data from various in vitro assays.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Source(s) |

| VEGFR2 | 6 | [3] |

| VEGFR3 | 4 | [3] |

| PDGFRα | 15 | [3] |

| PDGFRβ | - | - |

| c-Kit | 1 | [3] |

Note: While direct IC50 for PDGFRβ is not consistently reported in the initial literature, the inhibitory effect is well-documented in cellular assays.

Table 2: Cellular and Functional Assays

| Assay | Cell Type | Endpoint | IC50 (nM) | Source(s) |

| VEGFR2 Autophosphorylation | Whole-cell assay | Inhibition of autophosphorylation | 19 | [3] |

| VEGF-dependent Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of proliferation | 26 | [3] |

| PDGF-stimulated Growth | Human Aortic Smooth Muscle Cells | Inhibition of growth | 249 | [3] |

Signaling Pathways

The efficacy of Telatinib is rooted in its ability to block the initiation of key signaling cascades downstream of VEGFR2 and PDGFRβ.

VEGFR2 Signaling Pathway

Upon binding of its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates on several tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways that collectively promote endothelial cell proliferation, migration, survival, and permeability. Telatinib, by binding to the ATP-binding pocket of the VEGFR2 kinase domain, prevents this autophosphorylation and subsequent signal transduction.

Caption: VEGFR2 signaling pathway and the inhibitory action of Telatinib.

PDGFRβ Signaling Pathway

PDGF-BB binding to PDGFRβ on pericytes and smooth muscle cells induces receptor dimerization and autophosphorylation, leading to the activation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways. These pathways are critical for pericyte recruitment, survival, and function, which are essential for the stabilization of new blood vessels. Telatinib's inhibition of PDGFRβ disrupts these processes, leading to a less stable and more disorganized tumor vasculature.

Caption: PDGFRβ signaling pathway and the inhibitory action of Telatinib.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the inhibitory activity of Telatinib.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of Telatinib on the kinase activity of purified VEGFR2 and PDGFRβ.

Methodology:

-

Enzyme and Substrate: Recombinant human VEGFR2 and PDGFRβ kinase domains are used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is coated onto microtiter plates.

-

Inhibitor Preparation: this compound is serially diluted in an appropriate buffer (e.g., DMSO) to generate a range of concentrations.

-

Kinase Reaction: The kinase reaction is initiated by adding ATP and the purified kinase to the substrate-coated wells in the presence of varying concentrations of Telatinib or vehicle control.

-

Detection: After incubation, the amount of phosphorylated substrate is quantified. This is typically done using an antibody that specifically recognizes phosphotyrosine, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.

-

Data Analysis: The IC50 value, the concentration of Telatinib that inhibits 50% of the kinase activity, is calculated by fitting the dose-response data to a sigmoidal curve.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cellular Phosphorylation Assay

Objective: To assess the ability of Telatinib to inhibit the ligand-induced autophosphorylation of VEGFR2 and PDGFRβ in a cellular context.

Methodology:

-

Cell Culture: Cells endogenously or recombinantly expressing the target receptor (e.g., HUVECs for VEGFR2, human aortic smooth muscle cells for PDGFRβ) are cultured to sub-confluency.

-

Serum Starvation: Cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of Telatinib for a defined time.

-

Ligand Stimulation: The respective ligand (VEGF-A or PDGF-BB) is added to stimulate receptor autophosphorylation.

-

Cell Lysis and Analysis: Cells are lysed, and the total protein concentration is determined. Receptor phosphorylation is assessed by Western blotting or ELISA using antibodies specific for the phosphorylated form of the receptor. Total receptor levels are also measured as a loading control.

-

Data Analysis: The inhibition of phosphorylation is quantified and IC50 values are determined.

Caption: Workflow for a cellular receptor phosphorylation assay.

In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of Telatinib in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human tumor cells (e.g., MDA-MB-231 breast cancer, Colo-205 colon cancer) are subcutaneously injected into the flanks of the mice.[1]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

-

Drug Administration: Telatinib is administered orally at various dose levels and schedules. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a set duration. Tumors are then excised and weighed.

-

Data Analysis: The anti-tumor effect is assessed by comparing the tumor growth rates and final tumor weights between the Telatinib-treated and control groups.

Caption: Workflow for an in vivo tumor xenograft efficacy study.

Conclusion

This compound is a potent, orally active inhibitor of VEGFR2 and PDGFRβ signaling pathways, which are critical for tumor angiogenesis and growth. The preclinical data robustly support its mechanism of action through the direct inhibition of receptor tyrosine kinase activity, leading to the suppression of downstream signaling cascades. This results in the inhibition of endothelial cell proliferation and migration, as well as the disruption of pericyte function, ultimately leading to significant anti-tumor efficacy in vivo. The detailed experimental methodologies and signaling pathway visualizations provided in this guide offer a comprehensive resource for the scientific community engaged in the research and development of novel anti-angiogenic cancer therapies.

References

- 1. Phase I dose escalation study of telatinib (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

Key publications on the development of Telatinib Mesylate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key publications and developmental milestones of Telatinib Mesylate (BAY 57-9352), a potent, orally available small-molecule inhibitor of multiple receptor tyrosine kinases. This document details its mechanism of action, preclinical and clinical findings, and the experimental methodologies employed in its evaluation.

Mechanism of Action and Target Profile

This compound is a multi-targeted kinase inhibitor that plays a crucial role in blocking tumor angiogenesis and cellular proliferation.[1][2] It selectively targets the vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor beta (PDGFRβ), and c-Kit.[1][3] The inhibitory activity of Telatinib against these key kinases disrupts the signaling pathways essential for tumor growth and the formation of new blood vessels that supply nutrients to the tumor.[2][3]

Kinase Inhibition Profile

Telatinib demonstrates potent inhibition of several key tyrosine kinases involved in angiogenesis and tumor cell proliferation. The half-maximal inhibitory concentrations (IC50) from biochemical and cellular assays are summarized below.

| Target Kinase | IC50 (nM) - Biochemical Assay | IC50 (nM) - Whole-Cell Assay | Reference(s) |

| VEGFR2 | 6 | 19 (autophosphorylation) | [2] |

| VEGFR3 | 4 | - | [2] |

| PDGFRα | 15 | - | [2] |

| c-Kit | 1 | - | [2] |

| HUVEC Proliferation (VEGF-dependent) | - | 26 | [1] |

| Human Aortic Smooth Muscle Cell Proliferation (PDGF-stimulated) | - | 249 | [1] |

Table 1: In Vitro Inhibitory Activity of this compound.

Signaling Pathway

Telatinib exerts its anti-angiogenic and anti-proliferative effects by inhibiting the phosphorylation of VEGFR2, VEGFR3, PDGFRβ, and c-Kit, thereby blocking downstream signaling cascades. The binding of vascular endothelial growth factor (VEGF) to its receptors on endothelial cells is a critical step in angiogenesis. Telatinib's inhibition of VEGFR-2 and -3 directly interferes with this process. Similarly, by inhibiting PDGFRβ on pericytes and c-Kit on various tumor cells, Telatinib further disrupts tumor growth and survival.

References

- 1. Phase I Dose Escalation Study of Telatinib, a Tyrosine Kinase Inhibitor of Vascular Endothelial Growth Factor Receptor 2 and 3, Platelet-Derived Growth Factor Receptor β, and c-Kit, in Patients With Advanced or Metastatic Solid Tumors [nlp.case.edu]

- 2. selleckchem.com [selleckchem.com]

- 3. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Cellular Pathways Modulated by Telatinib Mesylate Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telatinib, a potent, orally available small-molecule inhibitor, targets multiple receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation. This technical guide provides a comprehensive overview of the cellular pathways modulated by Telatinib Mesylate. It details the mechanism of action, summarizes key quantitative data, provides experimental methodologies, and visualizes the affected signaling cascades. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

Telatinib (BAY 57-9352) is a multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-2 and VEGFR-3), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and c-Kit.[1] By inhibiting these key drivers of angiogenesis and cell proliferation, Telatinib demonstrates significant anti-tumor activity.[2] This guide delves into the specific cellular pathways affected by Telatinib treatment, providing a detailed understanding of its molecular mechanism of action.

Mechanism of Action

Telatinib exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of its target RTKs, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways. This disruption of signaling cascades ultimately leads to the inhibition of endothelial cell proliferation and migration, key processes in angiogenesis, as well as direct effects on tumor cell proliferation in cancers where these receptors are overexpressed or mutated.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of Telatinib

| Target | IC50 (nM) | Assay Type | Reference |

| VEGFR-2 | 6 | Kinase Assay | [2] |

| VEGFR-3 | 4 | Kinase Assay | [2] |

| PDGFRα | 15 | Kinase Assay | [2] |

| c-Kit | 1 | Kinase Assay | [2] |

| VEGFR-2 Autophosphorylation | 19 | Whole-cell Assay | [2] |

| HUVEC Proliferation (VEGF-induced) | 26 | Cell-based Assay | [2] |

| Aortic Smooth Muscle Cell Proliferation (PDGF-induced) | 249 | Cell-based Assay | [2] |

Table 2: In Vivo Anti-Tumor Efficacy of Telatinib

| Tumor Model | Dosing | Effect | Reference |

| Multiple Human Tumor Xenografts (MDA-MB-231, Colo-205, DLD-1, H460) | Dose-dependent | Potent anti-tumor activity | [2] |

| ABCG2 Overexpressing Tumors (Xenograft) | 15 mg/kg (with doxorubicin) | Significant decrease in growth rate and tumor size |

Modulated Signaling Pathways

Telatinib treatment significantly impacts several critical cellular signaling pathways.

VEGFR Signaling Pathway

Inhibition of VEGFR-2 and VEGFR-3 by Telatinib is a primary mechanism of its anti-angiogenic effect. Upon binding of VEGF, these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events. Telatinib blocks this initial phosphorylation step. Key downstream pathways affected include:

-

PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Telatinib treatment has been shown to downregulate the expression of akt2 and the regulatory subunit of PI3K, pik3r1.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. Telatinib treatment leads to the abolishment of VEGF-induced ERK phosphorylation.

PDGFR Signaling Pathway

Telatinib inhibits PDGFRβ, which is primarily expressed on pericytes and smooth muscle cells. The PDGF/PDGFR pathway plays a crucial role in the recruitment and stabilization of pericytes around newly formed blood vessels. Inhibition of this pathway by Telatinib can lead to pericyte detachment and vessel regression. Downstream signaling from PDGFR activation involves the PI3K/AKT and MAPK pathways, similar to VEGFR.

c-Kit Signaling Pathway

c-Kit is a receptor tyrosine kinase involved in the development of several cell lineages and is often mutated or overexpressed in various cancers, such as gastrointestinal stromal tumors (GISTs). Activation of c-Kit by its ligand, stem cell factor (SCF), triggers downstream signaling through the PI3K/AKT and MAPK pathways, promoting cell survival and proliferation. Telatinib's potent inhibition of c-Kit makes it a therapeutic option for c-Kit-driven malignancies.

References

Methodological & Application

Application Notes and Protocols: Telatinib Mesylate in HUVEC Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing Telatinib Mesylate in Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assays. The information is intended to assist in the accurate assessment of the anti-proliferative effects of this compound on endothelial cells, a critical step in anti-angiogenesis research.

Introduction

This compound is a potent, orally available small-molecule inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), VEGFR-3, platelet-derived growth factor receptor β (PDGFR-β), and c-Kit tyrosine kinases.[1][2][3] Its primary mechanism of action involves the inhibition of angiogenesis, the formation of new blood vessels, which is a crucial process in tumor growth and metastasis.[1] Human Umbilical Vein Endothelial Cells (HUVECs) are a standard in vitro model for studying angiogenesis and the effects of anti-angiogenic compounds. This document outlines the recommended concentrations of this compound and provides a detailed protocol for assessing its impact on HUVEC proliferation.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized across various targets and cellular assays. The following table summarizes key IC50 values, which represent the concentration of the drug required to inhibit a specific biological process by 50%.

| Target/Assay | IC50 Value | Reference |

| HUVEC Proliferation (VEGF-dependent) | 26 nM | [1] |

| VEGFR-2 Autophosphorylation (whole-cell assay) | 19 nM | [1] |

| VEGFR-2 Kinase | 6 nM | [1] |

| VEGFR-3 Kinase | 4 nM | [1] |

| c-Kit Kinase | 1 nM | [1] |

| PDGFRα Kinase | 15 nM | [1] |

| PDGF-stimulated HASMC Proliferation | 249 nM | [1] |

Note: The IC50 value of 26 nM for VEGF-dependent HUVEC proliferation is the most relevant for designing proliferation assays.[1] It is recommended to use a concentration range that brackets this value to generate a dose-response curve. A typical starting range could be from 1 nM to 1 µM.

Signaling Pathway

This compound exerts its anti-proliferative effect on HUVECs primarily by inhibiting the VEGFR-2 signaling pathway. Upon binding of Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. This compound blocks the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.

Figure 1: Mechanism of this compound action on the VEGFR-2 pathway.

Experimental Protocols

HUVEC Proliferation Assay (MTT Method)

This protocol describes a colorimetric assay to measure HUVEC proliferation based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-